1-Chloro-3,4-difluorobenzene

Process safety Purification Thermal stability

1-Chloro-3,4-difluorobenzene (also known as 4-chloro-1,2-difluorobenzene, CAS 696-02-6) is a halogenated benzene derivative with the molecular formula C₆H₃ClF₂ and a molecular weight of 148.54 g/mol. It is a colorless to light-yellow clear liquid at room temperature, with a boiling point of 126–127 °C, a density of 1.33–1.35 g/mL, and a refractive index (n²⁰/D) of 1.475.

Molecular Formula C6H3ClF2
Molecular Weight 148.54 g/mol
CAS No. 696-02-6
Cat. No. B1582247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3,4-difluorobenzene
CAS696-02-6
Molecular FormulaC6H3ClF2
Molecular Weight148.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)F
InChIInChI=1S/C6H3ClF2/c7-4-1-2-5(8)6(9)3-4/h1-3H
InChIKeyOPQMRQYYRSTBME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3,4-difluorobenzene (CAS 696-02-6): Halogenated Aromatic Intermediate for Pharmaceutical and Agrochemical Synthesis


1-Chloro-3,4-difluorobenzene (also known as 4-chloro-1,2-difluorobenzene, CAS 696-02-6) is a halogenated benzene derivative with the molecular formula C₆H₃ClF₂ and a molecular weight of 148.54 g/mol [1]. It is a colorless to light-yellow clear liquid at room temperature, with a boiling point of 126–127 °C, a density of 1.33–1.35 g/mL, and a refractive index (n²⁰/D) of 1.475 [2]. The compound is classified as a flammable liquid (GHS Category 3) with a flash point of 32–36 °C, and it serves as a versatile building block in the synthesis of quinolone antibacterials, fluorinated agrochemicals, and functional materials [3].

Why 1-Chloro-3,4-difluorobenzene Cannot Be Simply Replaced with Non-Chlorinated Difluorobenzenes or Brominated Analogs


1-Chloro-3,4-difluorobenzene occupies a specific physicochemical and reactivity space that distinguishes it from closely related difluorobenzenes and brominated analogs. Replacing it with 1,2-difluorobenzene or 1,3-difluorobenzene alters both physical handling (boiling point, flash point) and electronic properties (LogP, dipole moment), directly affecting purification, safety protocols, and downstream reaction outcomes . Substituting the chlorine atom with bromine (1-bromo-3,4-difluorobenzene) changes molecular weight, density, and cross-coupling reactivity profiles, often requiring re-optimization of catalyst systems and reaction conditions . Even positional isomers of chloro-difluorobenzene yield different regioselectivity in electrophilic aromatic substitution and cross-coupling reactions due to altered electron density distribution across the aromatic ring [1]. The quantitative evidence below demonstrates why this compound cannot be generically interchanged without compromising synthetic efficiency, safety compliance, or product quality.

Quantitative Differentiation of 1-Chloro-3,4-difluorobenzene: Physical Properties, Reactivity, and Process Economy vs. Closest Analogs


Higher Boiling Point and Flash Point vs. Non-Chlorinated Difluorobenzenes Enables Safer Handling and Broader Thermal Processing Window

1-Chloro-3,4-difluorobenzene exhibits a boiling point of 126 °C and a flash point of 36 °C, compared to 92 °C (b.p.) and 1–2 °C (f.p.) for 1,2-difluorobenzene, and 83 °C (b.p.) and 2 °C (f.p.) for 1,3-difluorobenzene . This ~30–40 °C higher boiling point and significantly elevated flash point reduce fire hazard during storage and handling, while providing a wider liquid-phase temperature range for synthetic transformations and vacuum distillation purification.

Process safety Purification Thermal stability Distillation

Balanced LogP (2.62) Relative to Difluorobenzenes and Brominated Analogs Predicts Distinct Lipophilicity for Medicinal Chemistry SAR

The calculated LogP of 1-chloro-3,4-difluorobenzene is 2.61820, as reported by multiple authoritative sources [1]. This value is higher than 1,2-difluorobenzene (LogP ~1.96–2.23) and 1,3-difluorobenzene (LogP ~2.21–2.52), but lower than 1-bromo-3,4-difluorobenzene (LogP ~2.73–2.93) . The incremental increase in lipophilicity conferred by the chlorine atom relative to difluorobenzenes may enhance membrane permeability of drug candidates derived from this intermediate, while the lower LogP compared to the brominated analog provides a favorable balance between cell penetration and aqueous solubility.

Lipophilicity Drug design Partition coefficient Medicinal chemistry

Established Synthetic Route via Inexpensive Starting Materials with 27% Overall Yield for Industrial Scale-Up

According to Pfizer patent US5093529A and WO1991016287A1, 1-chloro-3,4-difluorobenzene can be prepared in 27% overall yield from 1,4-dichloro-2-nitrobenzene, a very inexpensive and commercially available starting material [1][2]. This contrasts with some alternative chloro-difluorobenzene isomers that require more costly fluoroaniline precursors or multi-step sequences with lower overall efficiency. The demonstrated industrial route provides a reliable supply chain with defined cost-of-goods, enabling procurement at metric-ton scale.

Process chemistry Scale-up Cost-of-goods Manufacturing

Verified Structural Identity via ¹H NMR, ¹³C NMR, IR, and MS Spectral Data from AIST SDBS (SDBS No. 41036)

1-Chloro-3,4-difluorobenzene has been fully characterized and its spectral data deposited in the AIST Spectral Database for Organic Compounds (SDBS No. 41036), including ¹H NMR (399.65 MHz, CDCl₃), ¹³C NMR (22.53 MHz, CDCl₃), IR (liquid film), and Mass Spectra [1]. This authoritative reference dataset enables unambiguous identity verification and purity assessment via NMR, GC-MS, or IR spectroscopy. While many difluorobenzenes and chlorofluorobenzenes also have reference spectra available, the existence of a complete, freely accessible spectral package from a national metrology institute provides higher confidence for regulatory compliance and quality release than vendor-supplied spectra alone.

Quality control Analytical characterization Identity verification Spectroscopy

NIST Critically Evaluated Thermophysical Data Supports Accurate Process Modeling and Engineering Design

NIST/TRC Web Thermo Tables (WTT) provides critically evaluated thermophysical property data for 1-chloro-3,4-difluorobenzene, including normal boiling temperature, critical temperature (1 experimental data point), critical pressure, density (liquid/gas equilibrium) from 180 K to 609.2 K, enthalpy of vaporization (255 K to 609.2 K), heat capacity at saturation pressure (250 K to 597 K), ideal-gas heat capacity (200 K to 1500 K), viscosity, and thermal conductivity [1]. Such comprehensive, critically evaluated data are not available for all chloro-difluorobenzene positional isomers or analogs. This enables accurate ASPEN Plus process simulations and distillation column design with reduced uncertainty compared to estimated property methods.

Process engineering Thermophysical properties Simulation Distillation

Higher Density (1.33–1.35 g/mL) than Difluorobenzenes Impacts Formulation, Solvent Selection, and Shipping Logistics

1-Chloro-3,4-difluorobenzene has a density of 1.33–1.35 g/mL at 25 °C . This is substantially higher than 1,2-difluorobenzene (density 1.16–1.17 g/mL) and 1,3-difluorobenzene (density 1.15–1.16 g/mL), and approximately 22% lower than the brominated analog (density 1.71 g/mL) . The density difference affects mass-to-volume calculations for solution preparation, influences phase separation behavior in aqueous workups, and impacts shipping weight and container selection for bulk orders.

Physical properties Formulation Logistics Density

High-Value Application Scenarios for 1-Chloro-3,4-difluorobenzene Supported by Quantitative Evidence


Intermediate for Quinolone Antibacterial Agents

1-Chloro-3,4-difluorobenzene is a documented key intermediate in the synthesis of quinolone antibacterials, as disclosed in multiple patents including US5093529A and WO1991016287A1 [1][2]. The compound is converted via acylation and subsequent oxidation to 2-chloro-4,5-difluorobenzoic acid, a crucial building block for fluoroquinolone drugs . Procurement of this specific chloro-difluorobenzene isomer is essential because the 3,4-difluoro substitution pattern is required for the downstream antimicrobial pharmacophore; alternative isomers or non-chlorinated difluorobenzenes cannot undergo the requisite regioselective functionalization.

Building Block in Suzuki-Miyaura Cross-Coupling Reactions

The chlorine atom in 1-chloro-3,4-difluorobenzene serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups at the position para to the 3,4-difluoro moiety [1][2]. The presence of two electron-withdrawing fluorine atoms activates the aryl chloride toward oxidative addition with Pd(0) catalysts under conditions optimized for fluorinated arenes . While the brominated analog (1-bromo-3,4-difluorobenzene) may offer faster oxidative addition, the chloro derivative provides better cost efficiency and lower molecular weight for late-stage functionalization of advanced intermediates .

Process Development and Pilot-Plant Scale-Up

The combination of a 36 °C flash point (safer handling than difluorobenzenes with 1–2 °C flash points) and the availability of NIST critically evaluated thermophysical data (boiling point, vapor pressure, heat capacity, viscosity) makes 1-chloro-3,4-difluorobenzene particularly suitable for process development and pilot-plant operations [1][2]. The documented 27% overall yield from inexpensive 1,4-dichloro-2-nitrobenzene provides a cost-viable route for metric-ton manufacturing, supporting its procurement as a commercial-scale intermediate .

Medicinal Chemistry SAR Exploration for Lipophilicity Optimization

With a calculated LogP of 2.62, 1-chloro-3,4-difluorobenzene offers a lipophilicity profile that is intermediate between difluorobenzenes (LogP ~2.0–2.5) and the brominated analog (LogP ~2.7–2.9) [1][2]. Medicinal chemists can utilize this incremental LogP difference to fine-tune the lipophilicity of drug candidates without altering the core pharmacophore, potentially improving membrane permeability while maintaining acceptable aqueous solubility. This property is particularly valuable when building SAR series around fluorinated aromatic scaffolds where small LogP changes can significantly impact ADME properties.

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